molecular formula C9H9F3N2OS B2647419 [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea CAS No. 1377582-02-9

[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2647419
CAS No.: 1377582-02-9
M. Wt: 250.24
InChI Key: HKNBSBQMZIDUTD-UHFFFAOYSA-N
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Description

[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea ( 1377582-02-9) is a chemical compound with the molecular formula C9H9F3N2OS and a molecular weight of 250.24 g/mol . It is offered for research purposes to investigate the biological activity and applications of substituted thiourea derivatives. Thiourea derivatives are a significant area of study in medicinal chemistry due to their diverse biological properties . Research on structurally similar trifluoromethylphenyl thiourea compounds has demonstrated potent activity against multi-drug resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with some analogs showing minimum inhibitory concentration (MIC) values as low as 0.25-2 µg/mL . These compounds are also being explored for their ability to inhibit biofilm formation, which is crucial for addressing persistent device-related infections . Furthermore, aryl urea and thiourea derivatives have been investigated for their potential to modulate key enzymatic pathways, with some compounds acting as inhibitors for kinases such as Raf kinase, which is a target in oncology research . The specific methoxy and trifluoromethyl substituents on the phenyl ring are known to influence the molecule's lipophilicity and electronic characteristics, which can enhance bioavailability and biological potency . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling information, as this compound is classified with the hazard statement H301 (Toxic if swallowed) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-methoxy-5-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c1-15-7-3-2-5(9(10,11)12)4-6(7)14-8(13)16/h2-4H,1H3,(H3,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNBSBQMZIDUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with thiocyanate compounds under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Organic Synthesis

Catalytic Role in Organic Transformations
Thiourea derivatives, including [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea, have been identified as effective organocatalysts in various organic transformations. They facilitate reactions by stabilizing transition states through hydrogen bonding, which is crucial for enhancing reaction rates and selectivity. For instance, the compound has been utilized in promoting reactions such as the aza-Henry reaction, demonstrating significant yields and enantioselectivity compared to traditional catalysts .

Medicinal Chemistry

Antiviral and Spermicidal Activities
Research has shown that thiourea compounds can exhibit dual-function properties, particularly in the context of anti-HIV and spermicidal activities. A study synthesized several thiourea derivatives, some of which demonstrated potent anti-HIV activity with IC50 values in the nanomolar range. Among these, derivatives similar to this compound have been noted for their potential as microbicides that could prevent HIV transmission while also acting as contraceptives .

Enzyme Inhibition
Thiourea derivatives have also been studied for their ability to inhibit key enzymes associated with diabetes, such as α-amylase and α-glucosidase. This inhibition can play a significant role in managing blood sugar levels, making these compounds of interest in diabetic therapy .

Case Studies

Study Application Findings
D’Cruz et al. (2000)Anti-HIV and spermicidal activitySynthesized 30 thiourea compounds; several exhibited potent anti-HIV activity (IC50 < 1 nM) and reduced cytotoxicity compared to traditional agents .
Schreiner's GroupOrganocatalysisDemonstrated that thiourea derivatives enhance reaction efficiency in organic transformations through hydrogen bonding mechanisms .
PMC Study (2017)Diabetes enzyme inhibitionIdentified novel thiourea derivatives that effectively inhibit α-amylase and α-glucosidase, suggesting potential for diabetes management .

Mechanism of Action

The mechanism by which [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea exerts its effects involves interactions with molecular targets through its thiourea moiety. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Observations:

Catalytic Performance: The 3,5-bis(trifluoromethyl)phenyl analog generates a higher Δδ (5.14 ppm) compared to this compound (Δδ = 4.82–5.14 ppm), indicating stronger hydrogen-bond donor capacity due to dual electron-withdrawing -CF₃ groups . Despite this, the methoxy group in the target compound improves solubility in polar solvents, enhancing its utility in aqueous-phase reactions .

Biological Activity :

  • Both the target compound and 3,5-bis(trifluoromethyl)phenyl derivatives exhibit low cytotoxicity, making them suitable for therapeutic applications .
  • Compound E (2,4-difluorophenyl analog) shares α-amylase inhibitory activity but lacks trifluoromethyl groups, suggesting that the -CF₃ moiety enhances target binding specificity .

Drug-Likeness :

  • Simpler analogs like Compounds 6 and 7 (3,5-bis(trifluoromethyl)phenyl thioureas) fully comply with Lipinski’s "Rule of Five," suggesting superior oral bioavailability compared to the target compound .

Biological Activity

[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction between 2-methoxy-5-(trifluoromethyl)aniline and thiocarbonyl compounds. The resulting thiourea derivatives can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm their structure.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For instance, copper complexes derived from thiourea derivatives have shown high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 2 µg/mL . Furthermore, these complexes demonstrated dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundMIC (µg/mL)Target Organism
This compound4Staphylococcus aureus
Cu(II) complex with thiourea derivative2MRSA
Isoniazid8Mycobacterium tuberculosis

Anticancer Activity

The anticancer potential of this compound has also been evaluated. Studies indicate that thiourea derivatives can target specific molecular pathways involved in cancer progression. For example, compounds have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those related to pancreatic and prostate cancers .

Table 2: Anticancer Activity of Thiourea Derivatives

CompoundIC50 (µM)Cancer Cell Line
This compound7SW480 (Colorectal cancer)
Bis-thiourea structure1.50Human leukemia cell lines

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Action : The compound's interaction with bacterial enzymes disrupts essential processes such as DNA replication. The dual inhibition of DNA gyrase and topoisomerase IV is particularly noteworthy as it hampers bacterial growth effectively .
  • Anticancer Mechanism : Thiourea derivatives are known to interfere with angiogenesis and alter cancer cell signaling pathways. This modulation leads to reduced tumor growth and improved efficacy against various cancer types .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on MRSA : A study demonstrated that a copper complex derived from this thiourea exhibited potent activity against multiple strains of MRSA, outperforming traditional antibiotics like isoniazid in some cases .
  • Evaluation in Cancer Models : In vitro studies showed that the compound significantly inhibited the proliferation of SW480 colorectal cancer cells, indicating its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for [2-Methoxy-5-(trifluoromethyl)phenyl]thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-methoxy-5-(trifluoromethyl)aniline (CAS: 102522-98-1) with thiophosgene or a thiocyanate derivative. For example, in analogous thiourea syntheses, tetrahydrofuran (THF) and triethylamine (Et3_3N) are used as solvents and bases, respectively, to facilitate nucleophilic substitution . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating the product. Optimization may involve adjusting stoichiometry, temperature (room temperature vs. reflux), and reaction time (e.g., 3 days for complete conversion in similar systems) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal packing, hydrogen-bonding networks, and conformational details. For example, intramolecular bifurcated O–H···(N,O) hydrogen bonds and CF3_3 rotational disorder (occupancies: 0.39/0.61) have been observed in related thiourea derivatives .
  • DFT Calculations : Complement XRD by predicting bond lengths, dihedral angles (e.g., 6.2° between aromatic rings), and vibrational frequencies (IR/Raman) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent integration and electronic environments, particularly methoxy (–OCH3_3) and trifluoromethyl (–CF3_3) groups .

Q. What safety precautions are essential when handling this compound and its precursors?

  • Methodological Answer : The precursor 2-methoxy-5-(trifluoromethyl)aniline is toxic and requires gloves, fume hoods, and PPE. Thioureas may release H2_2S under acidic conditions; neutralization with NaHCO3_3 and proper ventilation are advised. Waste disposal should follow protocols for halogenated/organosulfur compounds .

Advanced Research Questions

Q. How does the 3,5-bis(trifluoromethyl)phenylthiourea motif enhance catalytic activity in asymmetric organocatalysis?

  • Methodological Answer : The –CF3_3 groups increase acidity of the thiourea N–H bonds, strengthening hydrogen-bonding interactions with substrates. For instance, Schreiner’s thiourea (a structural analog) activates carbonyl groups via dual H-bonding, enabling enantioselective acyl-transfer reactions (e.g., 59–88% ee in asymmetric catalysis). Modulating electron-donating/withdrawing substituents (e.g., –OCH3_3) on the aryl ring fine-tunes catalytic efficiency .

Q. How can DFT studies resolve discrepancies between experimental and computational structural data for this compound?

  • Methodological Answer : Discrepancies such as CF3_3 rotational disorder in XRD (occupancy ratios 0.39:0.61) can be modeled using DFT by comparing energy barriers for rotation. Hybrid functionals (e.g., B3LYP) with dispersion corrections (D3) improve accuracy for non-covalent interactions. Vibrational frequency matching (DFT vs. IR) validates conformational assignments .

Q. What strategies address contradictions in reactivity data for thiourea derivatives under varying solvent polarities?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates, enhancing nucleophilicity. In contrast, low-polarity solvents (e.g., toluene) favor H-bonding-driven aggregation, reducing reactivity. Systematic solvent screening (Kamlet-Taft parameters) and kinetic profiling (e.g., UV-Vis for intermediate detection) clarify solvent effects .

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